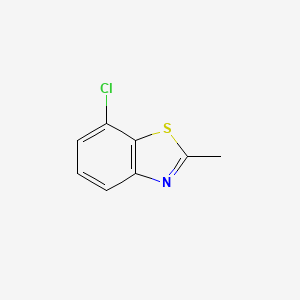
7-Chloro-2-methylbenzothiazole
Übersicht
Beschreibung
7-Chloro-2-methylbenzothiazole is a chemical compound with the molecular formula C8H6ClNS. It is a derivative of benzothiazole, which is a bicyclic compound with fused benzene and thiazole rings . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Molecular Structure Analysis
The structure of benzothiazole derivatives, including this compound, is crucial to their activity. Modern instruments for single-crystal X-ray diffraction (SC-XRD) analysis have evolved to analyze smaller crystals and deliver a structure easier .Chemical Reactions Analysis
Benzothiazole derivatives displayed antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Wissenschaftliche Forschungsanwendungen
Tuberculosis Treatment
A key application of 2-methylbenzothiazole derivatives, including 7-Chloro-2-methylbenzothiazole, is in the development of treatments for tuberculosis. Huang et al. (2009) explored the synthesis and biological evaluation of 2-methylbenzothiazole compounds. Their research demonstrated that these compounds have significant activity against Mycobacterium tuberculosis, with potential as novel anti-TB agents. Some derivatives also showed activity against Plasmodium falciparum, indicating possible antimalarial applications (Huang et al., 2009).
Molecular Interactions and Structure
Research by Navarrete-Vázquez et al. (2012) studied 1,3-benzothiazole derivatives, focusing on hypervalent interactions and crystal structures. Their findings contribute to the understanding of molecular structures and interactions involving benzothiazole derivatives, which is crucial for developing new chemical entities (Navarrete-Vázquez et al., 2012).
Conductivity and Crystal Structures
Demartin et al. (1993) examined the conductivity, FT-Raman spectra, and X-ray crystal structures of novel iodonium salts involving N-methylbenzothiazole derivatives. Their research provides insights into the physical and chemical properties of benzothiazole-based compounds, which could be relevant for various applications in materials science and chemistry (Demartin et al., 1993).
Anticancer Activity
A study by Havrylyuk et al. (2010) explored the anticancer activity of 4-thiazolidinones containing a benzothiazole moiety. This research demonstrated that some of these compounds have potential as therapeutic agents against various cancer cell lines, highlighting the significance of benzothiazole derivatives in cancer treatment (Havrylyuk et al., 2010).
Wirkmechanismus
Target of Action
7-Chloro-2-methylbenzothiazole is a type of benzothiazole derivative. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The primary target of these compounds is often the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, such as the dpre1 enzyme, leading to inhibition of the enzyme’s function . This interaction disrupts the normal functioning of the bacterial cell wall biosynthesis, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
It is known that benzothiazole derivatives can interfere with the cell wall biosynthesis pathway in mycobacterium tuberculosis by inhibiting the dpre1 enzyme . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Pharmacokinetics generally characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its adme processes .
Result of Action
The result of the action of this compound is likely the inhibition of the growth and proliferation of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, the compound disrupts the cell wall biosynthesis pathway, which is crucial for the survival and proliferation of the bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, pH levels, temperature, and more . .
Safety and Hazards
Zukünftige Richtungen
Benzothiazole derivatives are being extensively researched for their potential in drug design due to their high biological and pharmacological activity. The development of novel antibiotics to control resistance problems is crucial . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
Eigenschaften
IUPAC Name |
7-chloro-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIIVWLIRYTDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research presented in the provided paper?
A1: The paper focuses on the synthesis of several substituted benzothiazole compounds, including 7-Chloro-2-methylbenzothiazole, but it does not delve into its properties or applications beyond the synthetic procedure. [] Therefore, we cannot answer most of the questions listed using this paper alone.
Q2: Can you elaborate on the synthesis of this compound based on the paper?
A2: The paper titled "Studies on Condensed Systems of Aromatic Series. XVII: Synthesis of 5- and 7-Chloro-2-methylbenzothiazoles and 2, 5- and 2, 7-Dimethylbenzothiazoles" [] details the synthetic procedures for different substituted benzothiazoles. While it specifically mentions this compound, the paper focuses on the general synthesis of this family of compounds and does not provide a dedicated, detailed procedure solely for this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





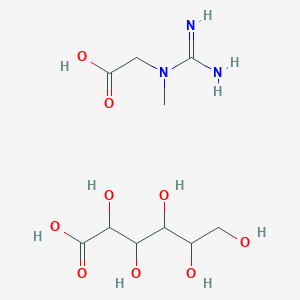
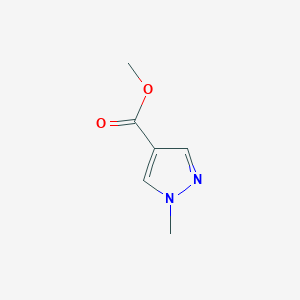
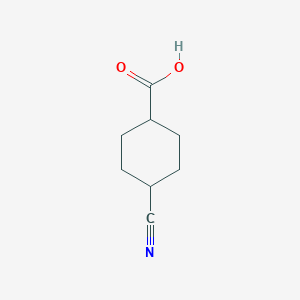
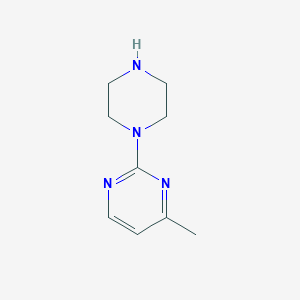

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)
![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)
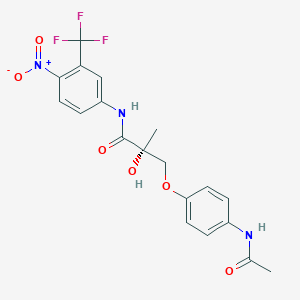
![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)
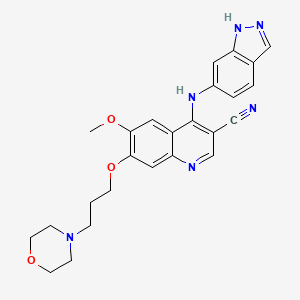

![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)